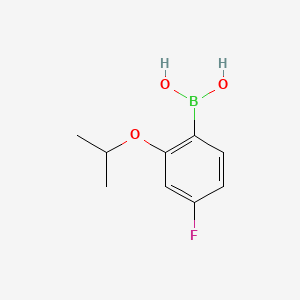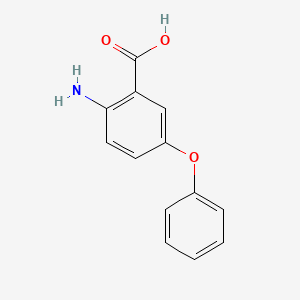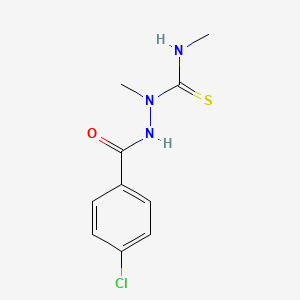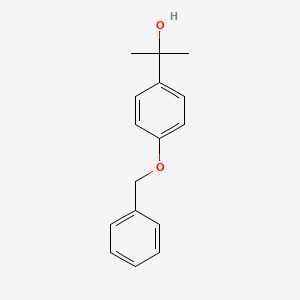
4-Fluor-2-isopropoxyphenylboronsäure
Übersicht
Beschreibung
4-Fluoro-2-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and an isopropoxy group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-isopropoxyphenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
Target of Action
The primary target of 4-Fluoro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may impact its absorption and distribution
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Fluoro-2-isopropoxyphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign .
Biochemische Analyse
Biochemical Properties
4-Fluoro-2-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of 4-Fluoro-2-isopropoxyphenylboronic acid with palladium catalysts, which help in the transmetalation process . The compound interacts with enzymes and proteins that are involved in the catalytic cycle of the reaction, such as palladium complexes. These interactions are crucial for the efficient transfer of the boronic acid group to the organic substrate, leading to the formation of the desired product.
Cellular Effects
4-Fluoro-2-isopropoxyphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways. For instance, the compound may inhibit or activate specific kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression . Additionally, 4-Fluoro-2-isopropoxyphenylboronic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 4-Fluoro-2-isopropoxyphenylboronic acid involves its binding interactions with biomolecules. The compound can form reversible covalent bonds with hydroxyl and amino groups on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in the conformation of the target protein, affecting its activity and function. Additionally, 4-Fluoro-2-isopropoxyphenylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-isopropoxyphenylboronic acid can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to 4-Fluoro-2-isopropoxyphenylboronic acid can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that the compound can have both immediate and delayed effects on cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-isopropoxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, 4-Fluoro-2-isopropoxyphenylboronic acid can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
4-Fluoro-2-isopropoxyphenylboronic acid is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that are essential for metabolic reactions, influencing the overall metabolic flux . The compound may also affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes. Understanding the metabolic pathways of 4-Fluoro-2-isopropoxyphenylboronic acid is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-isopropoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The distribution of 4-Fluoro-2-isopropoxyphenylboronic acid can vary depending on the cell type and tissue, with some cells exhibiting higher accumulation of the compound. This differential distribution can influence the overall efficacy and potency of the compound in biochemical reactions.
Subcellular Localization
4-Fluoro-2-isopropoxyphenylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Fluoro-2-isopropoxyphenylboronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-isopropoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-Fluoro-2-isopropoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-isopropoxyphenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).
Conditions: Reactions are typically conducted at temperatures ranging from 80°C to 120°C under an inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorophenylboronic acid
- 2-Isopropoxyphenylboronic acid
- 4-Isopropoxyphenylboronic acid
Comparison: 4-Fluoro-2-isopropoxyphenylboronic acid is unique due to the presence of both a fluorine atom and an isopropoxy group on the phenyl ring. This dual substitution enhances its reactivity and selectivity in Suzuki-Miyaura coupling reactions compared to its analogs. The fluorine atom increases the electrophilicity of the phenyl ring, while the isopropoxy group provides steric hindrance, influencing the overall reaction outcome.
Eigenschaften
IUPAC Name |
(4-fluoro-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEFJQODCQCGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584281 | |
| Record name | {4-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-59-3 | |
| Record name | B-[4-Fluoro-2-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)













